N-(4-ethoxyphenyl)piperidine-1-sulfonamide
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Overview
Description
N-(4-ethoxyphenyl)piperidine-1-sulfonamide is a chemical compound that has garnered interest due to its versatile applications in various fields such as medicine, biology, and chemistry. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Mechanism of Action
Target of Action
N-(4-ethoxyphenyl)piperidine-1-sulfonamide is a chemical compound that has been found to interact with dihydropteroate synthase . This enzyme plays a crucial role in the biosynthesis of folate in bacteria, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with dihydropteroate synthase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of folate in bacteria . The compound also irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the synthesis of folate . This leads to a deficiency of folate in bacteria, which is essential for DNA synthesis and cell division .
Result of Action
The inhibition of dihydropteroate synthase and the damage to the bacterial cell membrane result in the bactericidal activity of this compound . In vitro assays have shown that the compound exhibits excellent antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)piperidine-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with piperidine-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-ethoxyphenyl)piperidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydroquinoline-6-sulfonamide
- Other sulfonamide derivatives containing piperidine moieties
Uniqueness
N-(4-ethoxyphenyl)piperidine-1-sulfonamide stands out due to its unique combination of a piperidine moiety and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthase and disrupt bacterial cell membranes makes it a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-13-8-6-12(7-9-13)14-19(16,17)15-10-4-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSZHBQRCOKIPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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